

Application of N-Butanoyl-DL-homoserine lactone in studying gene regulation.

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Compound of Interest

Compound Name: *N-Butanoyl-DL-homoserine lactone*

Cat. No.: B3039189

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Application Notes: N-Butanoyl-DL-homoserine lactone (C4-HSL)

Introduction

N-Butanoyl-DL-homoserine lactone (C4-HSL) is a key signaling molecule in quorum sensing (QS), a cell-to-cell communication process used by Gram-negative bacteria to coordinate gene expression with population density.[1][2] In the opportunistic pathogen *Pseudomonas aeruginosa*, C4-HSL is a central component of the rhl quorum-sensing system, which plays a critical role in regulating virulence, biofilm formation, and the production of secondary metabolites.[1][3][4] Understanding the function of C4-HSL is paramount for researchers in microbiology, infectious disease, and drug development aiming to devise anti-pathogenic therapies that disrupt bacterial communication.[1][2]

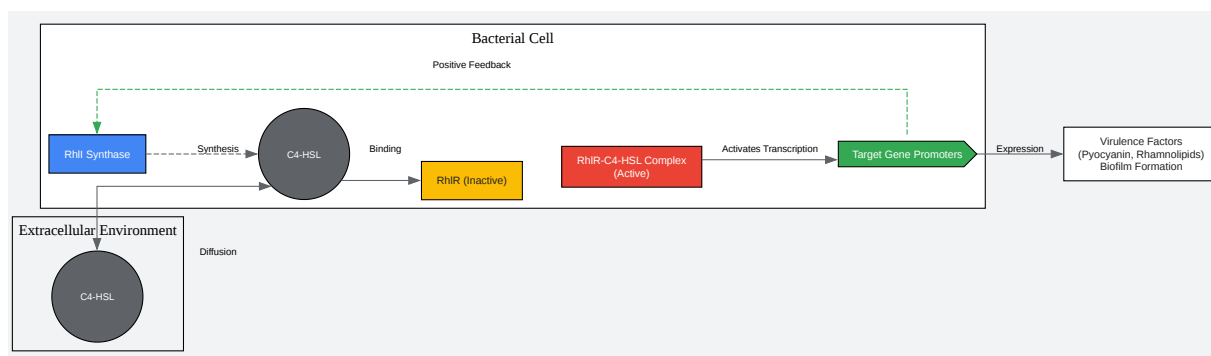
Mechanism of Action: The RhII/RhIR System

The rhl system consists of two primary components: the autoinducer synthase RhII and the transcriptional regulator RhIR.[2][3] RhII synthesizes C4-HSL from S-adenosylmethionine (SAM) and acyl-acyl carrier protein (acyl-ACP) substrates.[3] As the bacterial population grows, C4-HSL accumulates in the environment. This small molecule can diffuse across the cell membrane.[3] Once a threshold concentration is reached, C4-HSL binds to its cognate intracellular receptor, RhIR.[2][3] This binding event activates RhIR, transforming it into a

functional transcription factor that binds to specific DNA sequences (known as rhl boxes) in the promoter regions of target genes, thereby modulating their expression.[3][5]

The rhl system is part of a larger, hierarchical QS network in *P. aeruginosa*. It is primarily regulated by the las system, which produces the autoinducer N-(3-oxododecanoyl)-HSL (3-oxo-C12-HSL).[3][4] The activated LasR receptor (bound to 3-oxo-C12-HSL) induces the transcription of both rhlR and rhlI, creating a regulatory cascade.[3] The RhlR/C4-HSL complex, in turn, regulates a host of genes responsible for virulence factors such as rhamnolipids, pyocyanin, elastase, and hydrogen cyanide, and is also deeply implicated in biofilm maturation.[1][2]

Visualizing the Rhl Quorum Sensing Pathway



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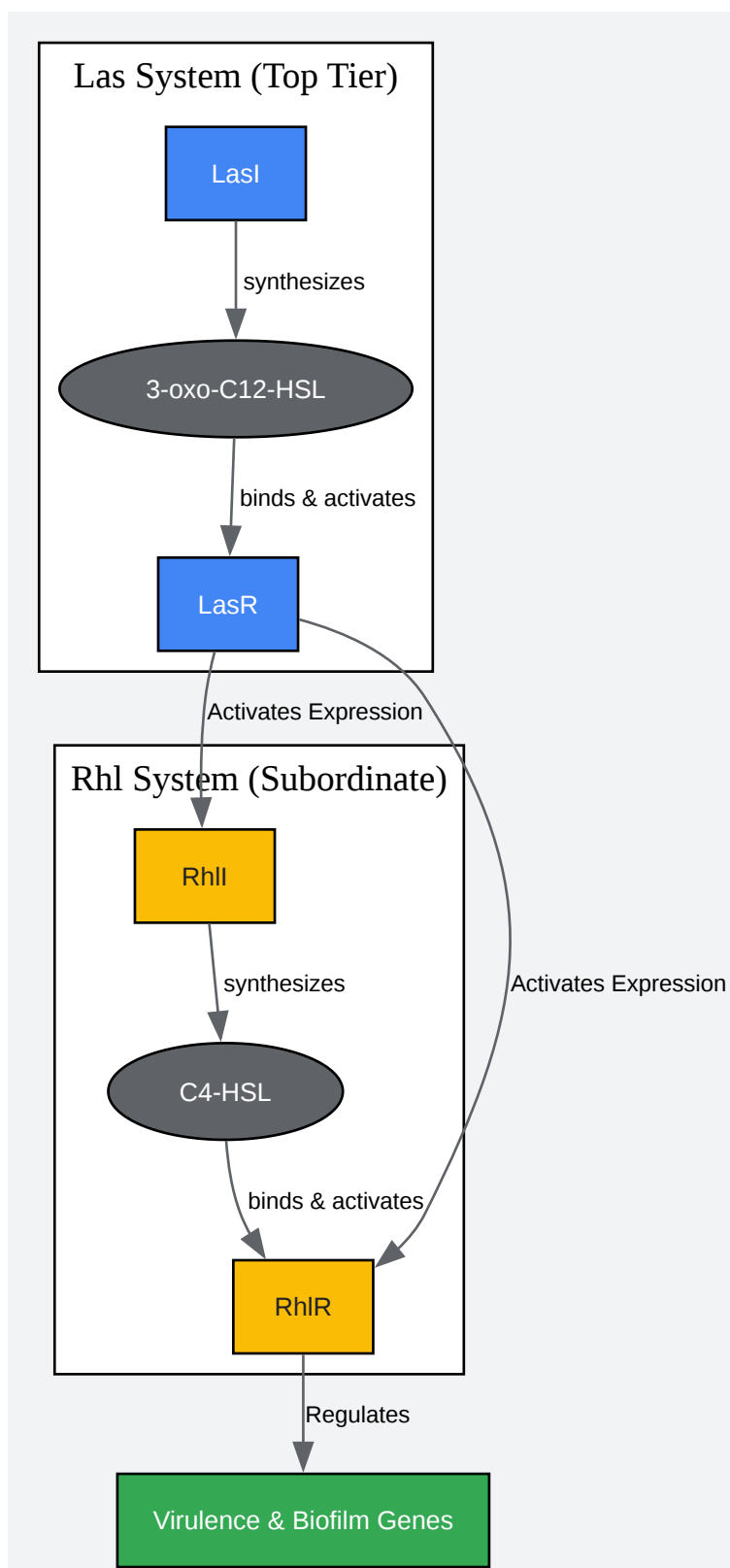
Caption: The Rhl quorum sensing circuit in Gram-negative bacteria.

Quantitative Data on C4-HSL Activity

The following table summarizes quantitative data from various studies, illustrating the effect of C4-HSL on different biological processes.

Organism/System	C4-HSL Concentration	Measured Effect	Reference
P. aeruginosa PA14 Δ rhII mutant	10 μ M	Restored pyocyanin production to wild-type levels.	[6]
P. aeruginosa PA14 Δ rhII mutant	10 μ M	Restored normal colony biofilm morphology and surface area.	[6]
E. coli reporter strain (with RhIR)	1 mM	Used as a reference concentration for maximum RhIR activation in an analog screen.	[2]
Anaerobic Granular Sludge	2 μ M	Increased the ratio of volatile suspended solids to total suspended solids (VSS/TSS) by 3.94%, indicating improved sludge activity.	[7]
Anaerobic Granular Sludge	2 μ M	Enhanced specific methane generation activity and improved the chemical oxygen demand (COD) removal rate.	[7]

Visualizing the Regulatory Hierarchy



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Caption: Hierarchical control of the Rhl system by the Las system in *P. aeruginosa*.

Experimental Protocols

These protocols provide methodologies for studying gene regulation using C4-HSL.

Protocol 1: Gene Expression Analysis with a Reporter Strain

Objective: To quantify the dose-dependent effect of C4-HSL on the expression of a target gene regulated by RhIR.

Materials:

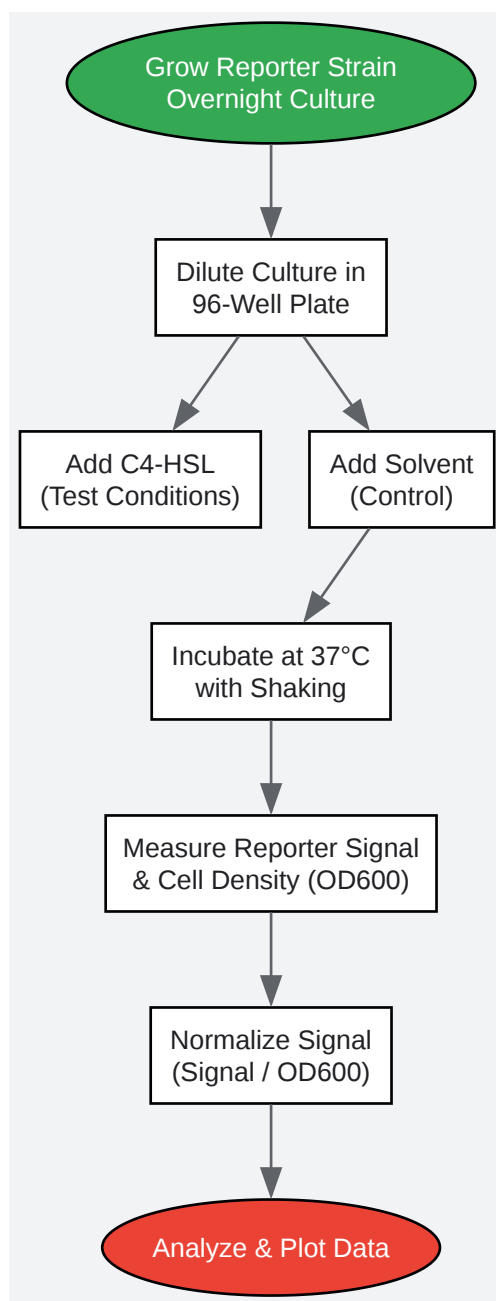
- E. coli or P. aeruginosa reporter strain (e.g., a strain lacking native AHL synthases but expressing RhIR, with a target promoter like PrhIA fused to a reporter gene such as lacZ or a fluorescent protein).^{[6][8]}
- **N-Butanoyl-DL-homoserine lactone** (C4-HSL).
- Appropriate solvent for C4-HSL (e.g., DMSO).
- Luria-Bertani (LB) or other suitable growth medium, with antibiotics if required.
- 96-well microplate (black with a clear bottom for fluorescence).
- Microplate reader capable of measuring absorbance (OD600) and fluorescence or luminescence.

Procedure:

- Prepare a stock solution of C4-HSL in the chosen solvent.
- Grow an overnight culture of the reporter strain in the appropriate medium at 37°C with shaking.
- The next day, dilute the overnight culture into fresh medium to an OD600 of ~0.05.
- Dispense 198 µL of the diluted culture into the wells of the 96-well plate.

- Add 2 μ L of C4-HSL stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100 μ M). Include a solvent-only control.
- Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours, or until cultures reach a specific OD600).
- At the end of the incubation, measure the OD600 of each well to determine cell density.
- Measure the reporter signal (e.g., fluorescence at appropriate excitation/emission wavelengths).
- Data Analysis: For each well, normalize the reporter signal by dividing it by the OD600 value (Signal/OD600). Plot the normalized reporter activity against the C4-HSL concentration.

Visualizing the Experimental Workflow



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Caption: A typical experimental workflow for a C4-HSL reporter gene assay.

Protocol 2: Biofilm Formation Assay (Crystal Violet Method)

Objective: To determine the effect of C4-HSL on the ability of a bacterial strain to form a biofilm.

Materials:

- Bacterial strain (e.g., a *P. aeruginosa* Δ rhII mutant that requires exogenous C4-HSL for certain biofilm characteristics).
- **N-Butanoyl-DL-homoserine lactone** (C4-HSL).
- 96-well polystyrene microtiter plate.
- Growth medium.
- 0.1% (w/v) Crystal Violet solution.
- 30% (v/v) Acetic acid in water or 95% Ethanol.
- Phosphate-buffered saline (PBS).

Procedure:

- Grow an overnight culture of the bacterial strain.
- Dilute the culture in fresh medium to an OD600 of ~0.05.
- Add C4-HSL to the diluted culture to the desired final concentration(s). Include a no-HSL control.
- Dispense 200 μ L of the inoculated medium into the wells of the microtiter plate.
- Incubate the plate statically (without shaking) at 37°C for 24 to 48 hours.
- Washing: Carefully discard the liquid medium from the wells. Gently wash the wells three times with 200 μ L of PBS to remove planktonic (non-adherent) cells.
- Staining: Add 200 μ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
- Discard the crystal violet solution and wash the wells again three times with PBS.

- Solubilization: Add 200 μ L of 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm. Incubate for 10-15 minutes.
- Quantification: Transfer 125 μ L of the solubilized stain to a new flat-bottomed plate and measure the absorbance at 590 nm (A590) using a microplate reader. Higher absorbance values correspond to greater biofilm mass.

Protocol 3: Pyocyanin Production Assay

Objective: To quantify the production of the C4-HSL-regulated virulence factor pyocyanin.

Materials:

- *P. aeruginosa* strain (e.g., Δ rhII mutant).
- **N-Butanoyl-DL-homoserine lactone** (C4-HSL).
- Growth medium (e.g., Pseudomonas Broth P).
- Chloroform.
- 0.2 M HCl.
- Centrifuge and microcentrifuge tubes.

Procedure:

- Inoculate 5 mL of growth medium with the bacterial strain. Add C4-HSL to the desired concentration (e.g., 10 μ M) in the test culture and a solvent control in the negative control.
- Incubate cultures at 37°C with shaking for 18-24 hours.
- Transfer 1.5 mL of each culture to a microcentrifuge tube and pellet the cells by centrifugation (e.g., 13,000 rpm for 5 minutes).
- Transfer 1 mL of the cell-free supernatant to a new tube.
- Extraction: Add 500 μ L of chloroform and vortex vigorously for 30 seconds to extract the blue-green pyocyanin into the chloroform layer.

- Centrifuge for 5 minutes to separate the phases. Carefully transfer the lower chloroform layer to a new tube.
- Acidification: Add 300 μL of 0.2 M HCl to the chloroform extract and vortex again. Pyocyanin will move to the upper aqueous layer and turn pink.
- Centrifuge for 2 minutes to separate the phases.
- Quantification: Transfer 200 μL of the upper pink layer to a 96-well plate and measure the absorbance at 520 nm (A_{520}). The concentration of pyocyanin ($\mu\text{g/mL}$) can be calculated by multiplying the A_{520} by 17.072.

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